molecular formula C10H13NO3 B8349476 Ethyl 2-(4-aminophenyl)-2-hydroxyacetate

Ethyl 2-(4-aminophenyl)-2-hydroxyacetate

Cat. No.: B8349476
M. Wt: 195.21 g/mol
InChI Key: JMCLQBNYDBSKDH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)-2-hydroxyacetate is an organic compound featuring a phenyl ring substituted with an amino group (-NH₂) at the para position, a hydroxy (-OH) group, and an ethyl ester moiety. It serves as a key intermediate in pharmaceutical synthesis, particularly for dual GK (glucokinase) inhibitors, which are explored for antidiabetic and anticancer applications .

Synthesis: The compound is synthesized via a two-step process:

Alkylation: p-Nitrophenol reacts with ethyl bromoacetate in the presence of K₂CO₃ and KI to form ethyl 2-(4-nitrophenoxy)acetate.

Reduction: The nitro group is reduced using NH₄Cl/Fe in ethanol/water, yielding the final product with a 62% yield. Characterization includes NMR, elemental analysis, and X-ray crystallography .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)-2-hydroxyacetate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2,11H2,1H3

InChI Key

JMCLQBNYDBSKDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituents Molecular Formula MW (g/mol) Synthesis Yield Key Features/Applications References
Ethyl 2-(4-aminophenyl)-2-hydroxyacetate -NH₂, -OH C₁₀H₁₃NO₃ 195.2 62% Precursor for dual GK inhibitors; crystalline stability via H-bonding.
Ethyl 2-(4-aminophenoxy)acetate -NH₂, -O- linkage C₁₀H₁₃NO₃ 195.2 62% Ether analog; similar pharmaceutical applications but lower polarity.
Ethyl 2-((4-aminophenyl)thio)acetate -NH₂, -S- linkage C₁₀H₁₃NO₂S 211.3 Not reported Thioether analog; enhanced lipophilicity for membrane permeability in drug delivery.
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate -Br, -OH C₁₀H₁₁BrO₃ 259.1 Not reported Bromo substituent enables cross-coupling reactions (e.g., Suzuki); intermediate in agrochemicals.
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate -Cl, -F, -OH C₁₀H₁₀ClFO₃ 232.6 Not reported Halogenated derivative; potential antimicrobial activity due to electron-withdrawing groups.
Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride -NH₂, -Cl, HCl salt C₁₀H₁₁ClN₂O₂·HCl 254.1 Not reported Hydrochloride salt improves aqueous solubility; used in CNS drug candidates.
Ethyl 2-phenylacetoacetate -COCH₃ (ketone) C₁₂H₁₄O₃ 206.2 Not reported Keto-enol tautomerism enables condensation reactions (e.g., heterocycle synthesis).

Structural and Functional Analysis

Amino vs. Halogen Substituents
  • Amino Group (-NH₂): Enhances hydrogen bonding and solubility in polar solvents. Critical for binding to biological targets (e.g., enzymes like GK) .
  • Halogens (-Br, -Cl, -F) : Increase molecular weight and lipophilicity. Bromine and chlorine serve as leaving groups in nucleophilic substitution or cross-coupling reactions .
Hydroxy vs. Ether/Thioether Linkages
  • Hydroxy (-OH) : Promotes crystallinity and stabilizes intermediates via intramolecular H-bonding.
  • Ether (-O-) / Thioether (-S-) : Reduce polarity; thioethers exhibit higher metabolic stability in vivo compared to ethers .
Ester Modifications
  • Hydrochloride Salts : Improve bioavailability (e.g., ’s compound) for oral drug formulations .
  • Keto Groups: Enable keto-enol tautomerism, facilitating reactions like Claisen condensation .

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